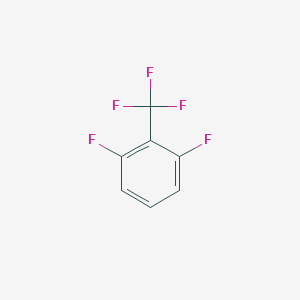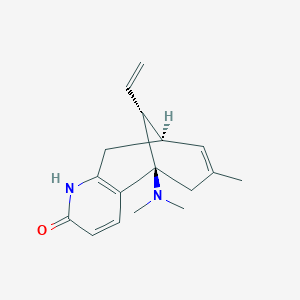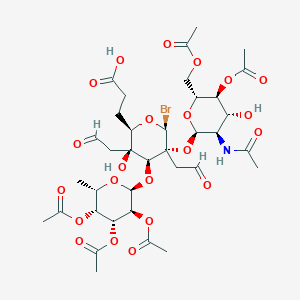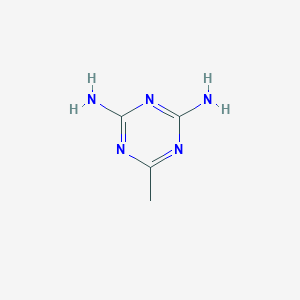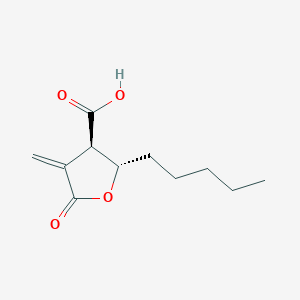
3-Carboxy-2-methylene-4-nonanolide
Descripción general
Descripción
3-Carboxy-2-methylene-4-nonanolide is a chemical compound with the molecular formula C11H16O41. Unfortunately, there is limited information available about this specific compound, including its exact mass and complexity rating1.
Synthesis Analysis
There is no specific information available on the synthesis of 3-Carboxy-2-methylene-4-nonanolide. However, a related compound, 3-methylene-2-oxoindoline-5-carboxamide derivatives, were synthesized using 4-aminobenzoic acid as a starting material2.Molecular Structure Analysis
The molecular structure of 3-Carboxy-2-methylene-4-nonanolide is not explicitly mentioned in the search results. However, it’s known that the compound has a molecular weight of 212.24 g/mol1.Chemical Reactions Analysis
Specific chemical reactions involving 3-Carboxy-2-methylene-4-nonanolide are not available in the search results.Physical And Chemical Properties Analysis
The specific physical and chemical properties of 3-Carboxy-2-methylene-4-nonanolide are not available in the search results. However, it’s known that the compound has a molecular weight of 212.24 g/mol1.Aplicaciones Científicas De Investigación
A study titled "3-Carboxy-5-methyl-N-[4-(trifluoromethyl)phenyl]-4-isoxazolecarboxamide, a new prodrug for the antiarthritic agent 2-cyano-3-hydroxy-N-[4-(trifluoromethyl)phenyl]-2-butenamide" by Patterson, Cheung, and Ernest (1992) in the Journal of Medicinal Chemistry discusses a related compound, 3-carboxyisoxazole 3, as a promising new prodrug for antiarthritic agents, showing encouraging oral absorption and metabolism levels (Patterson, Cheung, & Ernest, 1992).
The publication "Cytospolides A–E, New Nonanolides from an Endophytic Fungus, Cytospora sp." by Lu et al. (2011) in the European Journal of Organic Chemistry reports on nonanolides, a group related to 3-Carboxy-2-methylene-4-nonanolide, highlighting their potential in inhibiting tumor growth (Lu et al., 2011).
A 2000 study in Organic Letters by Yang, Nandy, Selvakumar, and Fang, "Distant functionalization via incorporation of thiophene moieties in electrophilic reactions promoted by samarium diiodide," demonstrates the potential for creating long-chain esters with remote hydroxyl and carboxyl groups, useful in areas such as antiarthritis agents, shellac components, and spore germination inhibitors (Yang, Nandy, Selvakumar, & Fang, 2000).
The study "Alkyl chain propagation by methylene insertion on Cu(100)" by Lin et al. (1994) in the Journal of Catalysis discusses methylene insertion on Cu(100) surfaces, which can facilitate the formation of carbon-carbon bonds in the Fischer-Tropsch synthesis, a process potentially relevant to 3-Carboxy-2-methylene-4-nonanolide (Lin et al., 1994).
Safety And Hazards
There is no specific safety and hazard information available for 3-Carboxy-2-methylene-4-nonanolide.
Direcciones Futuras
There is no specific information available on the future directions of research or applications for 3-Carboxy-2-methylene-4-nonanolide.
Please note that the information provided is based on the available search results and may not be comprehensive or completely accurate for this specific compound. For more detailed information, please refer to specialized databases or scientific literature.
Propiedades
IUPAC Name |
(2S,3R)-4-methylidene-5-oxo-2-pentyloxolane-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O4/c1-3-4-5-6-8-9(10(12)13)7(2)11(14)15-8/h8-9H,2-6H2,1H3,(H,12,13)/t8-,9+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZCRACGZKLIGLZ-DTWKUNHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1C(C(=C)C(=O)O1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@H]1[C@@H](C(=C)C(=O)O1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40920955 | |
| Record name | Methylenolactocin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40920955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Carboxy-2-methylene-4-nonanolide | |
CAS RN |
112923-53-2 | |
| Record name | Methylenolactocin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112923532 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methylenolactocin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40920955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | METHYLENOLACTOCIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6A2EXC8CNC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



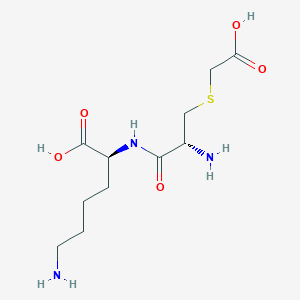
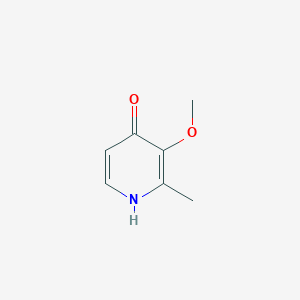
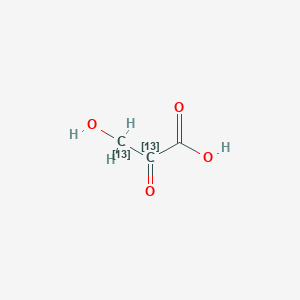
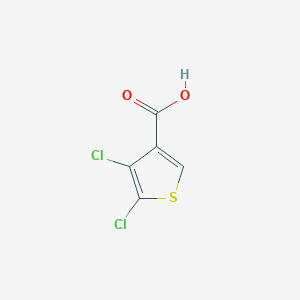
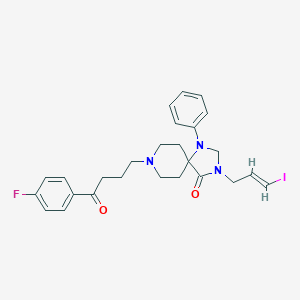
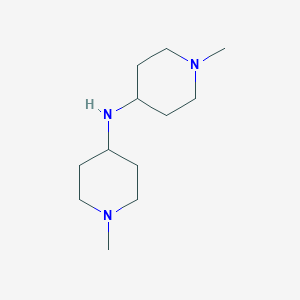
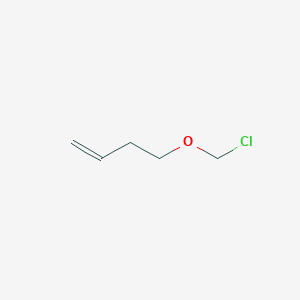
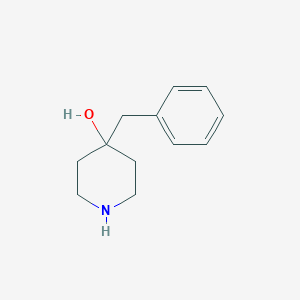
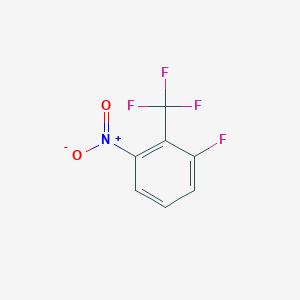
![Bicyclo[4.2.0]octa-4,7-diene-1-carbonitrile, 2-ethoxy-4-methoxy-(9CI)](/img/structure/B46235.png)
